Product packaging for Tristearin(Cat. No.:CAS No. 68334-00-9)

Tristearin

Cat. No.: B179404
CAS No.: 68334-00-9
M. Wt: 891.5 g/mol
InChI Key: DCXXMTOCNZCJGO-UHFFFAOYSA-N
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Description

Tristearin, also known as glyceryl tristearate, is a solid, non-polar triglyceride formed by the esterification of glycerol with three units of stearic acid . This compound is characterized by its polymorphic crystalline behavior, commonly exhibiting α, β', and β forms, each with distinct melting points and physicochemical properties that are critical for formulation stability and performance . As a Generally Recognized as Safe (GRAS) excipient, it is widely utilized in the pharmaceutical and nutraceutical fields for its biocompatibility and versatility in creating lipid-based drug delivery systems . In research and development, this compound is a fundamental material for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) aimed at sustained drug release and enhancing the bioavailability of poorly water-soluble active compounds . Its application is pivotal in studies targeting cancers such as glioblastoma, where it serves as a matrix for encapsulating chemotherapeutics like doxorubicin and carmustine, often with surface modifications to improve blood-brain barrier penetration . Furthermore, this compound-based microparticles, produced via solvent-free methods like spray congealing, are investigated for their ability to control the release profiles of encapsulated substances, from hydrophilic drugs to labile compounds . Its value also extends to foundational research, where it acts as a model lipid for exploring the impact of polymorphic transitions and the addition of liquid lipids on the structure, stability, and drug release behavior of solid lipid matrices . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not manufactured or certified for use in diagnostics, therapeutic applications, or any form of human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H110O6 B179404 Tristearin CAS No. 68334-00-9

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate
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InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
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InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
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Molecular Formula

C57H110O6
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DSSTOX Substance ID

DTXSID8047503
Record name Glyceryl tristearate
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Molecular Weight

891.5 g/mol
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Physical Description

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid
Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether
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Density

0.8559 at 90 °C/4 °C
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Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/
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Color/Form

White powder, Colorless crystals or powder

CAS No.

555-43-1, 68334-00-9
Record name Tristearin
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Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)
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Molecular Architecture and Conformational Dynamics of Tristearin

Nanoscale Interactions and Assemblies Tristearin molecules can assemble into various nanoscale structures, including crystalline nanoplatelets, which are fundamental building blocks in solid fats.rsc.orgrsc.orgresearchgate.net

Behavior of Liquid Oils in Nanoscale Confinements with this compound

The interaction between solid this compound structures and liquid oils in nanoscale confinements is crucial for understanding phenomena like oil binding capacity in edible fats. Atomic scale molecular dynamics computer simulations have been employed to investigate the behavior of liquid oils, such as triolein (B1671897), when confined between this compound crystalline nanoplatelets (CNPs).

These simulations have allowed researchers to define a nanoscale oil binding capacity based on the average oil number density between two CNPs as a function of their separation distance (d).

Influence of Surface Characteristics on Oil Binding Phenomena

The characteristics of the this compound surface significantly impact its interaction with confined liquid oils and, consequently, the oil binding capacity. Research has distinguished between "hard" and "soft" this compound surfaces in nanoscale confinement models. Hard surfaces represent pure this compound, while soft surfaces are modeled as being coated with a layer of liquid oil.

Molecular dynamics simulations have revealed differing behaviors of confined oil depending on the surface type. For hard-surface this compound CNPs, triolein exhibits number density oscillations as a function of the separation distance, and the average number density between the CNPs decreases as the distance decreases, indicating a lower oil binding capacity. In contrast, when a soft layer of oil covers the CNP surfaces, these oscillations are smeared out, and the average number density between the CNPs remains approximately constant with decreasing separation, suggesting a high oil binding capacity. This suggests that the presence of an interfacial layer of oil can enhance the ability of this compound crystals to retain liquid oil.

Studies have also investigated the interaction of other triglycerides, such as 2-oleodistearin (SOS), 1-oleodistearin (OOS), 1,2-oleostearin (OSO), and 1,3-oleostearin (OSS), with planar crystalline this compound surfaces. Atomic-scale molecular dynamics results indicate that triglycerides like SOS and OOS may exhibit an affinity for a this compound surface, as evidenced by a lower free energy in a layered configuration compared to a mixed state.

Molecular Packing and Interlamellar Structures

The functional properties of solid fats structured by this compound are intimately related to how its molecules pack together to form crystalline structures. The crystallization of this compound involves the self-association of molecules into one-molecule thick layers called lamellae nih.gov. These lamellae can be organized into structures with either double (2L) or triple (3L) fatty acid chain lengths nih.gov. The stacking of multiple lamellae leads to the formation of crystalline domains nih.gov.

X-ray diffraction is a valuable technique for studying the nanoscale structure of this compound crystals. It allows for the determination of "d-spacing" values, which correspond to the distances between the parallel planes within the crystalline structure nih.gov. Short spacing values in the wide-angle region of X-ray diffraction patterns are characteristic of the specific polymorph and represent the distances between fatty acid chains nih.gov. Long spacing values in the small-angle region relate to the longitudinal packing and the thickness of the lamellae nih.gov. For instance, the β-form of this compound shows strong reflections in the wide-angle region corresponding to d-spacings of 4.58, 3.84, and 3.67 Å, while the α-form is characterized by a single strong reflection at 4.13 Å nih.gov.

The efficiency of molecular packing and the organization of interlamellar structures can be influenced by the presence of other molecules. In binary mixtures with triglycerides like tripalmitin (B1682551), the incorporation of this compound molecules into the tripalmitin crystal structure has been shown to reduce crystalline order. This decreased order is attributed to the protrusion of the longer end-chains of this compound into the interlamellar space between adjacent lamellae, disturbing their orderly stacking and creating low-density regions. This less efficient packing contributes to a lower melting enthalpy and a resulting melting point depression in such mixtures.

X-Ray Diffraction Data for this compound Polymorphs nih.gov

Polymorph2θ (degrees)d-spacing (Å)
β19.384.58
β23.173.84
β24.243.67
α-4.13

Note: The d-spacing for the α-form is a single strong reflection value.

Effect of Surface Type on Nanoscale Oil Binding Capacity (Conceptual based on findings)

This compound Surface TypeOil Number Density vs. Separation (d)Nanoscale Oil Binding Capacity
Hard (Pure this compound)Exhibits oscillations, decreases as d decreasesLower
Soft (Oil-Coated)Oscillations smeared out, remains approximately constant as d decreasesHigher

Advanced Crystallization Behavior and Polymorphism of Tristearin

Fundamental Crystallization Kinetics and Thermodynamics

The crystallization of tristearin involves nucleation and crystal growth, driven by the thermodynamic principle of achieving a lower free energy state in the solid phase compared to the liquid melt. ruppweb.org The kinetics of this process, including the rate of nucleation and crystal growth, dictate which polymorphic form appears and how quickly crystallization proceeds. researchgate.net

Non-Isothermal and Isothermal Crystallization Regimes

This compound's crystallization can be studied under both non-isothermal (cooling at a constant rate) and isothermal (holding at a constant temperature below the melting point) conditions. nih.govmdpi.comtainstruments.com Non-isothermal crystallization often reflects industrial cooling processes, while isothermal crystallization allows for a more detailed analysis of kinetic parameters at a specific temperature. mdpi.comtainstruments.com Rapid cooling rates typically favor the formation of the less stable α-form due to higher supercooling and nucleation rates. uoguelph.caresearchgate.netrsc.org Slower cooling or isothermal crystallization at higher temperatures (closer to the melting point) can lead to the formation of the β′ or stable β forms. mdpi.comresearchgate.net

Characterization of Crystallization Onset and Enthalpies

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the crystallization process of this compound. nih.govmdpi.comdss.go.th DSC thermograms show exothermic peaks corresponding to crystallization events. The onset temperature of crystallization indicates the temperature at which crystallization begins upon cooling. mdpi.comresearchgate.net The enthalpy of crystallization (ΔHcr), measured by the area under the exothermic peak, represents the amount of heat released during the phase transition and is related to the extent of crystallization and the specific polymorphic form generated. mdpi.comresearchgate.netresearchgate.net For pure this compound microparticles, non-isothermal crystallization at a cooling rate of 10 °C/min showed an onset at 52 °C and a ΔHcr of -122.06 J/g. nih.govmdpi.com

Kinetic Parameters of Crystallization (e.g., Induction Time, Half-Crystallization Time)

Isothermal crystallization studies allow for the determination of kinetic parameters such as induction time (tIND) and half-crystallization time (t1/2). nih.govmdpi.comresearchgate.net The induction time is the period before the onset of detectable crystallization, while the half-crystallization time is the time required for 50% of the material to crystallize. nih.govresearchgate.netvt.edumdpi.com These parameters are temperature-dependent; higher crystallization temperatures (lower supercooling) generally lead to longer induction times and slower crystallization rates. nih.govmdpi.comresearchgate.net For this compound, isothermal crystallization at 60 °C and 62.5 °C exhibited induction times of 20 and 33 minutes, respectively, followed by rapid crystallization. nih.gov At lower temperatures like 50 °C, the induction time and half-crystallization time were significantly lower, resulting in rapid solidification, often in the α-form. mdpi.com

Here is a table summarizing some reported kinetic parameters for this compound isothermal crystallization:

Crystallization Temperature (°C)Induction Time (min)Half-Crystallization Time (min)Predominant PolymorphSource
50.0Extremely lowExtremely lowα mdpi.com
52.5Extremely lowExtremely lowPrimarily β mdpi.com
55.0Not specifiedNot specifiedAlmost completely β nih.gov
60.020Not specifiedAlmost completely β nih.gov
62.533Not specifiedAlmost completely β nih.gov

Growth Rates and Microstructural Evolution of Polymorphs

The different polymorphic forms of this compound exhibit distinct crystal habits and microstructures. The α-form typically forms small, disordered crystals, while the β′ and β forms are more ordered. nih.govnih.gov The β form, being the most stable, often forms larger, more perfect crystals, sometimes appearing as spherulites under polarized light microscopy. nih.govmdpi.com The growth rate of these crystals is influenced by temperature and the presence of impurities or additives. researchgate.netuoguelph.ca Crystallization in the β form has been observed to be faster in triacylglycerols with longer fatty acid chains like this compound compared to those with shorter chains like tripalmitin (B1682551). nih.gov The stacking of lamellae, which are one-molecule thick layers, generates crystalline domains, and the arrangement of these lamellae differs between polymorphs. mdpi.com The lamellar thickness can also change during storage due to structural modifications like compaction and crystal growth. pharmaexcipients.com

Polymorphic Transformations and Stabilization Strategies

This compound's metastable polymorphs (α and β′) have a thermodynamic tendency to transform into the stable β form over time. mdpi.comdss.go.th This polymorphic transition can impact the physical properties and stability of products containing this compound. nih.govusu.edujocpr.com

Alpha-to-Beta Polymorphic Transition Kinetics

The α-to-β polymorphic transition in this compound is a solid-state transformation that typically occurs upon storage, particularly at temperatures above the melting point of the α form but below that of the β form. nih.govmdpi.compharmaexcipients.com This transition is generally slow for pure this compound. For instance, in this compound microparticles stored at 25 °C, the α form was still detected after 60 days, with only an 86% decrease in its endotherm. nih.gov

The kinetics of the α-to-β transition can be significantly influenced by additives. Liquid lipids (LL) have been shown to promote this transition, with the kinetic varying from minutes to days depending on the specific LL. nih.govmdpi.comresearchgate.net For example, certain liquid lipids accelerated the conversion of the α-form to the β-polymorph within 24 to 48 hours at 25 °C. pharmaexcipients.comunibo.it The presence of additives like diacylglycerols and sucrose (B13894) polyesters can either stabilize metastable forms by retarding the transition or, in the case of some liquid emulsifiers, enhance the transformation. nih.govusu.eduresearchgate.netresearchgate.net The effectiveness of these modifiers depends on their chemical structure and concentration. researchgate.net The α to β transition has been observed to occur directly without the intermediate β′-form in the presence of certain crystal modifiers. pharmaexcipients.com

Here is a table illustrating the effect of some liquid lipid additives on the α-to-β transition time at 25 °C:

Liquid Lipid Additive (5% w/w)Approximate Transition Completion TimeSource
Isopropyl myristate (IM)Within 24 hours pharmaexcipients.comunibo.it
Ethyl oleate (B1233923) (EO)Within 24 hours pharmaexcipients.comunibo.it
Oleic acid (OA)Within 48 hours pharmaexcipients.comunibo.it
Medium chain triglycerides (MCT)Within 48 hours pharmaexcipients.comunibo.it

Stabilization strategies aim to control or prevent undesirable polymorphic transformations to maintain product quality. These strategies can include post-process thermal treatments (curing) to accelerate the transition to the stable form, although this can have drawbacks. nih.gov Alternatively, the addition of polymorphic modifiers, such as certain emulsifiers or polymers, can stabilize the metastable forms or promote the formation of the desired polymorph. nih.govresearchgate.netacs.org For example, poly(vinyl alcohol) (PVA) has been shown to stabilize the α-form of this compound nanoparticles for extended periods. nih.govacs.org

Identification and Characterization of Metastable and Stable Polymorphic Forms (α, β', β)

This compound is known to exhibit three primary polymorphic forms: alpha (α), beta prime (β'), and beta (β). wikipedia.orgmdpi.com These forms are distinguished by their crystal structures and melting points. The α form is the least stable, followed by the β' form, and the β form is the most stable. mdpi.comuoguelph.ca

The crystal packing of the ethylene (B1197577) sub-units within the triacylglycerol aliphatic chains differs for each polymorph. The α polymorph has a hexagonal packing, the β' polymorph an orthorhombic packing, and the β polymorph a triclinic packing. uoguelph.ca These structural differences lead to distinct physical properties, including melting point, microstructure, solubility, and wettability. mdpi.com

Historically, there was some debate regarding the number of this compound polymorphs, with early research suggesting four forms, including a vitreous form. However, later studies utilizing techniques like X-ray diffraction and differential scanning calorimetry (DSC) confirmed the existence of the three main forms: α, β', and β. aocs.orgaocs.org

The melting points associated with these forms are characteristic and can be used for their identification. Typical melting points are around 54°C for the α form, 64.5°C for the β' form, and 73°C for the β form. wikipedia.orgnih.gov

Interactive Data Table: Melting Points of this compound Polymorphs

PolymorphCrystal PackingTypical Melting Point (°C)Stability
Alpha (α)Hexagonal~54Least Stable
Beta' (β')Orthorhombic~64.5Metastable
Beta (β)Triclinic~73Most Stable

Characterization techniques such as X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are widely used to identify and study these polymorphic forms. mdpi.comnih.gov For instance, wide-angle X-ray diffraction (WAXD) patterns show characteristic reflections for each form; the α-form exhibits a single strong reflection at approximately 4.13 Å, while the β-form shows strong reflections at around 4.58, 3.84, and 3.67 Å. mdpi.com DSC thermograms reveal distinct melting endotherms corresponding to the melting of each polymorph. nih.govdss.go.th

Influence of Exogenous Agents on Polymorph Stability and Transition (e.g., Liquid Lipids, Diacylglycerols, Sucrose Polyesters)

The presence of exogenous agents can significantly influence the polymorphic behavior of this compound, affecting the stability of metastable forms and the kinetics of polymorphic transitions. mdpi.comresearchgate.net

Liquid lipids (LL), such as isopropyl myristate, ethyl oleate, oleic acid, and medium chain triglycerides (MCT), have been shown to promote the transition of this compound from the metastable α-form to the stable β-form. mdpi.comresearchgate.netnih.gov The rate of this transition varies depending on the specific liquid lipid used. mdpi.comresearchgate.net The addition of 10% w/w of certain liquid lipids can accelerate the α to β transition, occurring within minutes to days. mdpi.comnih.gov This influence is attributed to the modification of the crystal structure of this compound formulations. mdpi.comresearchgate.net

Diacylglycerols (DAGs) and sucrose polyesters (SPE) have also been investigated for their effects on this compound polymorphism. Studies indicate that DAGs and SPEs can stabilize the metastable forms of triglycerides by retarding the transition to the most stable polymorph. nih.govresearchgate.net The stabilizing effect of DAGs and SPEs on the α to β transitions of this compound is dependent on their chemical structures, including fatty acid chain length, saturation, and the positions and number of fatty acids on their backbones. researchgate.netresearchgate.net For example, the addition of 1,2-distearin or SPE containing 70% stearic acid has been shown to significantly stabilize the α to β transition during heating and storage. researchgate.net

Emulsifiers and surfactants have also been noted to influence the polymorphic transitions of solid lipids like this compound. Some solid emulsifiers can retard or delay polymorphic transitions, while certain liquid emulsifiers may enhance the transformation. nih.gov

Recrystallization Phenomena from Alpha Form

The α-form of this compound, being the least stable, is prone to transformation into more stable polymorphs, particularly the β'-form and eventually the β-form, through recrystallization phenomena. mdpi.comdss.go.th This transition can occur via solid-solid or melt-mediated mechanisms, depending on the temperature. sci-hub.ru

When this compound is crystallized rapidly from the melt, it often initially forms the metastable α-form. mdpi.comdss.go.th Over time and depending on storage conditions, this α-form undergoes recrystallization to the more stable β'-form and subsequently to the most stable β-form. mdpi.comnih.gov The rate of this transformation is influenced by factors such as temperature; higher storage temperatures can increase the rate of polymorphic transitions due to increased molecular mobility. mdpi.com

During DSC measurements, the melting of the α-form can be followed by the recrystallization of more stable polymorphs within the instrument. nih.govnih.gov The presence of other components, such as glyceryl monostearate, can affect this recrystallization process, potentially delaying or preventing the complete transformation from the α-form to the stable β-form. nih.gov This suggests that combined structures of this compound and other molecules at the intermolecular level can stabilize the α-form. nih.gov

Microscopic studies, such as polarized light microscopy, can visualize the crystallization of the α-form from the melt, often characterized by a bright spherulitic pattern. dgfett.de Recrystallization from the α-form can lead to the formation of β' and β crystals, with the predominance of the β-form observed under certain conditions. dgfett.de

Heterogeneous Nucleation and Template Effects

Nucleation is the initial step in crystallization, where a new crystalline phase forms within a supersaturated mother phase. Heterogeneous nucleation occurs when this process is catalyzed by the presence of foreign surfaces or pre-existing crystalline material, requiring a lower driving force compared to homogeneous nucleation. mdpi.com this compound's crystallization can be significantly influenced by heterogeneous nucleation and template effects.

Nucleation on Defined Substrates and Seed Crystal Influence

Defined substrates and seed crystals can act as nucleating agents for this compound and other triglycerides, influencing the rate and form of crystallization. uoguelph.camdpi.com The addition of pre-formed crystalline material (seeds) of a desired polymorphic form can facilitate crystallization into that same form, a process often referred to as secondary nucleation or templating. uoguelph.camdpi.com

The presence of crystalline this compound itself can promote the heterogeneous nucleation of other triglycerides, such as 2-oleodistearin (SOS), a major component of cocoa butter. uoguelph.caacs.orgnih.gov Computer simulations and experimental work have shown that SOS molecules exhibit an affinity for the surface of this compound crystals. uoguelph.caacs.org This adsorption of triglycerides onto the this compound surface can increase the nucleation rate by lowering the surface free energy penalty associated with the formation of new nuclei. acs.orgnih.gov

Seed crystals of this compound with specific polymorphic forms (α, β', β) have been shown to influence the crystallization of other fats, like coconut oil. researchgate.netresearchgate.netacs.org The effectiveness of seeding depends on the polymorphic matching between the seed crystals and the crystallizing fat. researchgate.netresearchgate.netacs.org β' form seed crystals of this compound have been found to be particularly effective in promoting the nucleation of the β' form of coconut oil through epitaxial growth. researchgate.netresearchgate.netacs.org

The addition of high-melting-point triglycerides like this compound can reduce the time required for nucleation to begin, leading to an increased nucleation rate. mdpi.comuoguelph.ca This is indicative of heterogeneous nucleation being facilitated by the presence of this compound crystals. uoguelph.cauoguelph.ca

Epitaxial Growth Phenomena in Mixed Lipid Systems

Epitaxial growth is a form of crystal growth where a new crystalline layer forms with an orientation determined by the underlying substrate crystal. This phenomenon is relevant in mixed lipid systems involving this compound, particularly in the context of heterogeneous nucleation and seeding. uoguelph.caresearchgate.net

The matching of the subcell dimensions between different triglycerides is crucial for epitaxial growth to occur. acs.org Studies on the crystallization of coconut oil in the presence of this compound seed crystals have demonstrated epitaxial growth. researchgate.netresearchgate.netacs.org The β' form seed crystals of this compound promote the nucleation of the β' form of coconut oil, suggesting that the coconut oil molecules are aligning and growing on the surface of the this compound seeds with a similar crystallographic orientation. researchgate.netresearchgate.netacs.org

This template effect, where the seed crystal's structure dictates the orientation of the growing crystal, is a key aspect of how seed crystals influence crystallization in mixed lipid systems. uoguelph.caresearchgate.net The efficiency of this epitaxial growth is strongly influenced by the polymorphic form of the seed crystal. researchgate.netresearchgate.net

Co-crystallization Phenomena with Molecular Species

Co-crystallization involves the formation of a single crystalline phase containing two or more molecular species. While the primary focus for this compound is its polymorphism and interactions with other lipids, it can also be involved in co-crystallization phenomena with other molecular species, particularly in the context of lipid-based formulations.

Research investigating the in-situ crystallization of active pharmaceutical ingredients (APIs) within lipid matrices like this compound has revealed co-crystallization behaviors. nih.gov For instance, in studies with fenofibrate (B1672516) and this compound, the mixed crystallization behavior differed significantly from single-component crystallization. nih.gov The presence of melting fenofibrate was found to promote the movement of this compound molecules, while the sliding of this compound lamellae provided a mechanical stimulus that enhanced the nucleation of fenofibrate. nih.gov

The compatibility between this compound and other molecular species can lead to blending within the molten state, potentially resulting in further crystallization during storage and influencing the stability and distribution of the co-crystallized components. nih.gov While not always forming a true co-crystal in the strict crystallographic sense, the intimate mixing and synergistic crystallization effects observed in such systems highlight the potential for co-crystallization phenomena involving this compound and other molecules. nih.gov

Crystalline Microstructure and Macrostructural Morphology

This compound is known to exhibit monotropic polymorphism, characterized by at least three main crystalline forms: α, β′, and β mdpi.comresearchgate.net. These forms differ in the packing of their hydrocarbon chains and subcell structures, resulting in distinct physical properties like melting point, microstructure, solubility, and wettability mdpi.com. The α-form is typically the least stable, followed by the β′-form, and the β-form is the most stable mdpi.comresearchgate.netresearchgate.net. A new triclinic β₁ polymorph, more stable than the well-known β₂ form, has also been reported, obtained through static crystallization from a dilute solution over a long period acs.org.

The microstructure of this compound crystals is strongly dependent on the crystallization conditions, including temperature and cooling rate dgfett.deresearchgate.net. Different polymorphic forms exhibit characteristic microstructures.

Surface Morphologies of this compound Aggregates (e.g., Microparticles)

The surface morphology of this compound aggregates, such as microparticles (MPs), is influenced by the polymorphic form present nih.gov. Studies using scanning electron microscopy (SEM) have shown that freshly produced this compound MPs, often in the metastable α-form, tend to have a smooth surface nih.gov. As this compound transitions to the more stable β-form, flake-like structures can be observed on the surface of the MPs nih.gov. The presence of additives, such as liquid lipids, can also affect the surface morphology, with some leading to surfaces similar to β-tristearin MPs and others resulting in smoother surfaces nih.gov.

For example, spray-congealed this compound microparticles, initially in the α-form, exhibit a smooth surface. Upon transition to the β-form over time, the surface develops flake-like features nih.gov. The specific type and concentration of additives can modify these surface characteristics nih.gov.

Correlation Between Crystallization Conditions and Final Solid Structure

Cooling rate is a critical factor influencing crystallization kinetics and the resulting crystal size and polymorphic form researchgate.netmdpi.com. Lower cooling rates can lead to the formation of larger crystals researchgate.net. High pressure treatments have also been shown to influence crystallization mechanisms, particularly at low solid mass fractions, affecting induction time and the size of the microstructure mdpi.com. Rapid cooling rates can result in a high nucleation density and smaller crystal sizes uoguelph.ca.

Isothermal crystallization temperature also plays a vital role. Crystallization at lower temperatures can favor the formation of the α-form, while higher temperatures can lead to the formation of the β-form researchgate.net. For instance, this compound can form the hexagonal α-form at 50 °C, whereas at higher temperatures, the triclinic β-form can be obtained researchgate.net. The microstructure of the α-form is often characterized by bright, well-defined spherulitic structures mdpi.comresearchgate.netdgfett.de. At higher crystallization temperatures, a grainy microstructure with high nucleation density or large, leaflike lamellar structures of the β-form can be observed, depending on whether crystallization occurs from the melt or via recrystallization from the α-form dgfett.de.

The presence of impurities or additives can also influence the crystallization pathway and the final solid structure mdpi.comlu.se. Some additives can promote the transition to the stable β-form mdpi.comresearchgate.net. The incorporation of foreign particles can increase the crystallization rate and favor the formation of less stable polymorphic phases if TAG molecules are incorporated rapidly and imperfectly into the crystal surface mdpi.com.

The microstructures of this compound obtained via recrystallization from the α-form versus directly from the isotropic melt can differ significantly dgfett.de.

Here is a summary of the influence of crystallization conditions on this compound's solid structure:

Crystallization ConditionEffect on Polymorphic FormEffect on MicrostructureSource
Low Temperature CrystallizationFavors α-formBright, well-defined spherulitic structures researchgate.netdgfett.de
High Temperature CrystallizationFavors β-formGrainy microstructure (from melt), Large, leaflike lamellar structures (from α-form) researchgate.netdgfett.de
Rapid Cooling RateCan favor less stable forms initially, high nucleation rateSmall crystal size, high nucleation density researchgate.netuoguelph.ca
Lower Cooling RateAllows for more stable form developmentLarger crystal size, more pronounced concentration gradients in solid solution (α-form) researchgate.netcapes.gov.br
Presence of Certain Liquid LipidsPromotes transition to β-formModified surface morphology (e.g., flake-like structures) mdpi.comnih.govresearchgate.net
Crystallization from α-formCan lead to β' and β formsMicrostructure dependent on temperature and pathway dgfett.decapes.gov.br
Crystallization from Isotropic MeltCan lead to α, β', and β formsMicrostructure dependent on temperature and pathway dgfett.decapes.gov.br

Enzymatic and Chemical Synthesis and Modification of Tristearin Derived Lipids

Biocatalytic Interesterification Processes

Biocatalytic interesterification utilizes enzymes, predominantly lipases, to rearrange the fatty acid positions within and between triglyceride molecules. This process can alter the physical and chemical properties of fats, such as melting point and crystallization behavior, without modifying the fatty acid chains themselves.

Lipase-Catalyzed Transesterification and Acidolysis Reactions

Lipases (EC 3.1.1.3, triacylglycerol hydrolases) are the most widely used biocatalysts for lipid modification due to their natural activity on fats and oils. ocl-journal.org They can catalyze various reactions, including hydrolysis, esterification, and interesterification. scilit.comocl-journal.org In the context of triglyceride modification, lipase-catalyzed interesterification encompasses transesterification and acidolysis. nih.gov

Transesterification involves the exchange of fatty acyl groups between a triglyceride and an alcohol (alcoholysis) or another ester. nih.gov For instance, lipases can catalyze the transesterification of triglycerides with alcohols to produce monoglycerides (B3428702) and fatty acid esters. google.com Acidolysis, another form of interesterification, involves the exchange of fatty acyl groups between a triglyceride and a free fatty acid. nih.gov This reaction is particularly useful for incorporating specific fatty acids into the triglyceride structure. tandfonline.com Lipase-catalyzed acidolysis has been used to produce structured lipids by incorporating medium-chain fatty acids into oils. nih.gov

Lipase-catalyzed reactions offer advantages over chemical processes, such as milder operating conditions, cleaner products, and reduced waste. acs.org However, challenges include high enzyme cost, potentially lower product yield, longer reaction times, and the need for controlled water content or organic solvents in some systems. researchgate.net

Optimization of Reaction Parameters (e.g., Enzyme Load, Substrate Mole Ratio, Temperature, Water Content, Time)

Optimizing reaction parameters is critical for maximizing the efficiency and yield of lipase-catalyzed interesterification. Factors such as enzyme load, substrate mole ratio, temperature, water content, and reaction time significantly influence the outcome. researchgate.netugr.es

Studies on lipase-catalyzed interesterification of triglycerides have investigated the impact of these parameters. For example, in the synthesis of structured lipids, the optimal conditions for achieving high conversion and desired product yields were determined by varying substrate molar ratios, reaction temperatures, and lipase (B570770) amounts. mdpi.comnih.gov An increased substrate ratio can lead to higher product content, while temperature and time can influence both product formation and undesirable side reactions like acyl migration. nih.gov

The amount of enzyme used directly affects the reaction rate and conversion. mdpi.comnih.gov However, excessive enzyme loading might not always lead to proportionally higher yields or could increase the content of undesired byproducts. mdpi.com The molar ratio of substrates is also crucial, with an excess of one reactant often used to drive the reversible interesterification reaction towards product formation. mdpi.commdpi.com

Water content in the reaction medium plays a dual role. While a certain level of water is necessary for lipase activity, excessive water can favor hydrolysis over interesterification. google.comnih.gov Therefore, controlling water activity is important, and techniques like using molecular sieves can help maintain low water content in organic reaction systems. tandfonline.comacs.org Reaction temperature affects enzyme activity and stability; an optimal temperature range exists for each specific lipase. tandfonline.comresearchgate.net Reaction time determines the extent of the reaction, but prolonged times can lead to increased acyl migration and byproduct formation. mdpi.comnih.gov

Regioselectivity and Specificity of Lipases in Triacylglycerol Modification

Lipases exhibit distinct regioselectivity and specificity, which are key to their application in the targeted modification of triglycerides. ocl-journal.orgdss.go.thmdpi.com Regioselectivity refers to the lipase's preference for hydrolyzing or exchanging fatty acyl groups at specific positions (sn-1, sn-2, or sn-3) on the glycerol (B35011) backbone. dss.go.thresearchgate.netresearchgate.net

Most commercially relevant lipases are sn-1,3 specific, preferentially acting on the ester bonds at the primary (sn-1 and sn-3) positions of the triglyceride molecule, leaving the fatty acid at the sn-2 position largely untouched. ocl-journal.orgnih.govdss.go.thresearchgate.netresearchgate.net This regioselectivity is particularly valuable for synthesizing structured lipids with specific fatty acid arrangements. scilit.comdss.go.thresearchgate.netmdpi.com Some lipases, however, are non-specific and can act on all three positions. ocl-journal.orgresearchgate.net Knowledge of a lipase's regioselectivity is vital for designing enzymatic processes to achieve desired changes in the composition and properties of fats. dss.go.th

In addition to regioselectivity, lipases can also exhibit specificity towards certain fatty acid chain lengths or degrees of unsaturation. ocl-journal.orgmdpi.com This fatty acid specificity is influenced by the shape and amino acid composition of the enzyme's binding site. mdpi.com For example, some lipases show preference for short-chain fatty acids, while others are more active with long-chain or unsaturated fatty acids. ocl-journal.orgdss.go.thmdpi.com This specificity allows for the selective incorporation or removal of particular fatty acids during interesterification or acidolysis. scilit.comocl-journal.org

Synthesis of Structured Lipids via Interesterification

Structured lipids (SLs) are triglycerides that have been modified to alter their fatty acid composition and/or their positional distribution on the glycerol backbone, aiming for improved functional or nutritional properties. mattioli1885journals.com Enzymatic interesterification, particularly using regioselective lipases, is a powerful tool for synthesizing SLs with specific structures that are difficult or impossible to achieve through chemical synthesis or traditional blending. scilit.commattioli1885journals.compan.olsztyn.pl

The synthesis of SLs often involves the interesterification or acidolysis of a readily available lipid source, such as a vegetable oil or a pure triglyceride like tristearin, with specific fatty acids or their esters. pan.olsztyn.pl For instance, sn-1,3-specific lipases can be used to replace the fatty acids at the sn-1 and sn-3 positions of this compound or other triglycerides with desired fatty acids, while preserving the original fatty acid at the sn-2 position. researchgate.netpan.olsztyn.pl This approach is used in the production of cocoa butter substitutes and other specialty fats with tailored melting profiles and crystallization behaviors. scilit.compan.olsztyn.pl

Different strategies exist for the enzymatic synthesis of SLs, including one-step interesterification or acidolysis reactions, and two-step methods involving initial alcoholysis followed by esterification. pan.olsztyn.plneliti.com The choice of lipase, substrates, and reaction conditions dictates the final composition and structure of the synthesized SLs. For example, the interesterification of triolein (B1671897) and this compound catalyzed by Candida antarctica lipase B (Novozym 435) can produce a mixture of modified triglycerides with varying oleoyl (B10858665) and stearoyl group distributions. dss.go.th

The efficiency of SL synthesis can be influenced by factors such as the type of lipase immobilization support, the presence of organic solvents, and water activity. pan.olsztyn.pl Research continues to focus on optimizing these parameters and exploring new lipases to improve the yield and purity of specific structured lipids. pan.olsztyn.plnih.gov

Chemical Modification Methodologies

While enzymatic methods offer specificity, chemical modification provides alternative routes for altering triglyceride structure, often employing different catalytic systems and reaction conditions.

Transesterification with Fatty Alcohols using Ionic Liquid Catalysis

Chemical transesterification of triglycerides typically involves reaction with an alcohol in the presence of an acid or base catalyst. mdpi.com However, traditional chemical catalysts can lead to undesirable side reactions, acyl migration, and require harsh conditions. nih.govacs.org Ionic liquids (ILs) have emerged as promising alternative catalysts for transesterification reactions due to their unique properties, such as negligible vapor pressure, wide liquid range, and tunable chemical structures. beilstein-journals.orgnih.govtandfonline.com

Ionic liquids can catalyze the transesterification of triglycerides with fatty alcohols to produce fatty acid esters and glycerol or other glycerides. beilstein-journals.orgnih.gov This approach has been explored for applications such as biodiesel production, which involves the transesterification of triglycerides with methanol (B129727) or ethanol. mdpi.comnih.govtandfonline.com Acidic ionic liquids, in particular, have shown catalytic activity in transesterification reactions. mdpi.comrsc.org

The use of ionic liquids as catalysts in triglyceride transesterification can offer advantages such as reusability and biodegradability compared to conventional catalysts. mdpi.com Metal chlorides have been found to enhance the catalytic activity of acidic ionic liquids in simultaneously catalyzing esterification and transesterification. mdpi.com Research in this area focuses on designing and synthesizing ionic liquids with improved catalytic efficiency and stability for specific triglyceride modification reactions. beilstein-journals.orgnih.govrsc.org

While the provided search results discuss the use of ionic liquids for the transesterification of triglycerides in general, specific detailed research findings focusing solely on the ionic liquid catalyzed transesterification of this compound with fatty alcohols were not extensively available within the provided snippets. However, the principles and methodologies described for other triglycerides would be applicable to this compound as a substrate.

Novel Synthesis Approaches for this compound-Based Systems

The development of novel synthetic routes for this compound and its derivatives is driven by the need for more sustainable, efficient, and controllable processes. These approaches aim to overcome limitations associated with conventional methods, such as long reaction times, high energy consumption, and the use of hazardous solvents. Microwave irradiation and solvent-free conditions represent significant advancements in this area, offering distinct advantages for the synthesis and modification of this compound-based lipids.

Microwave-Assisted Preparation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid reaction rates and improved yields often under milder conditions compared to conventional heating methods. This technique utilizes microwave energy to directly heat the reaction mixture, leading to faster kinetics and sometimes different product distributions.

Research has explored the application of microwave irradiation in the preparation of this compound-based solid lipid nanoparticles (SLNs) ijiset.comresearchgate.net. One study detailed a one-pot microwave-assisted microemulsion method for preparing this compound-based SLNs loaded with luliconazole (B1675427), a water-insoluble drug ijiset.com. In this method, this compound and luliconazole were heated under microwave irradiation at 85°C for 10 minutes, utilizing varying microwave power levels (12, 18, and 24 W) ijiset.com. Brij S10 was employed as an emulsifier to enhance stability ijiset.com. Microwave heating was noted for providing more consistent heating throughout the material volume and requiring less time compared to conventional heating methods ijiset.com. The optimized this compound-based SLNs prepared using this method exhibited a small particle size and negative zeta potential ijiset.com. The in vitro drug release profile showed sustained release over 12 hours, following zero-order kinetics ijiset.com. Transmission Electron Microscopy (TEM) images revealed small, rod-shaped SLN particles ijiset.com.

The advantages of microwave heating in this context include reduced processing time and potentially improved control over particle characteristics ijiset.com.

Solvent-Free Synthetic Systems

Solvent-free synthesis offers significant environmental and economic benefits by eliminating the need for organic solvents, which can be costly, toxic, and difficult to dispose of. This approach often involves enzymatic catalysis or the use of ionic liquids under neat conditions.

Solvent-free enzymatic synthesis has been explored for the modification of triglycerides, including this compound, to produce structured lipids and other derivatives researchgate.netresearchgate.netresearchgate.netdss.go.thsigmaaldrich.commdpi.comnih.govnih.gov. One study investigated the solventless transesterification of triglycerides, such as this compound, with fatty alcohols using an ionic liquid catalyst researchgate.net. This method was reported as practical and efficient for preparing novel sulfur-containing esters from triglycerides researchgate.net.

Another area of focus is the solvent-free enzymatic synthesis of diglycerides by the direct esterification of glycerol with fatty acids nih.gov. Studies have shown that using immobilized lipases like Lipozyme RM IM and Novozym 435 in a solvent-free system can yield high conversions of fatty acids and significant content of 1,3-sn-diglycerides nih.gov. For instance, a vacuum-driven air bubbling operation mode in a solvent-free system achieved 95.3% lauric acid conversion and 80.3% 1,3-dilaurin (B53383) content after 3 hours at 50°C using Lipozyme RM IM nih.gov. Lipozyme RM IM demonstrated good operational stability, retaining 80.2% of its initial activity after 10 cycles nih.gov. High purity (over 98.5%) was achieved for various 1,3-diglycerides, including 1,3-disterin, after purification nih.gov.

Solvent-free enzymatic transesterification between triacetin (B1683017) and stearic acid using immobilized lipase has also been studied for the synthesis of low-calorie structured lipids dss.go.th. This research investigated the effects of parameters like reaction temperature and stirring speed in different reactor systems (open, closed, and vacuum) dss.go.th. Operating the reaction above the melting point of stearic acid (above 70°C) was necessary dss.go.th. The study found that increasing the reaction temperature above 70°C increased the content and synthesis rate of the low-calorie structured lipids dss.go.th. An optimal stirring speed of 400 rpm was determined for mechanical stability dss.go.th.

Enzymatic acidolysis of this compound with fatty acids like lauric and oleic acids in a solvent-free system or with minimal solvent has been explored for producing coating lipids researchgate.net. While one study used n-hexane, the broader context of solvent-free enzymatic modification of triglycerides is relevant researchgate.netresearchgate.net.

These solvent-free approaches offer advantages such as reduced waste, simplified downstream processing, and the potential for continuous operation.

Biophysical Characterization of Tristearin Systems

Interfacial Behavior and Film Formation at Aqueous Interfaces

The behavior of tristearin at aqueous interfaces is fundamental to understanding its function in emulsions and other dispersed systems. Studies employing techniques like the Langmuir-Blodgett trough and spectroscopic methods provide insights into how this compound molecules organize and form films at the air-water interface.

Langmuir-Blodgett Trough Studies of Monolayer and Multilayer Films

Langmuir-Blodgett (LB) trough studies are a key method for investigating the formation and properties of monolayers and multilayers of amphiphilic molecules, including triglycerides like this compound, at the air-water interface. wikipedia.orgmsu.edu This technique allows for the precise control of molecular density by compressing or expanding the film using barriers while measuring the surface pressure. wikipedia.orgmsu.edu

For this compound, Langmuir monolayer studies have shown distinct behavior compared to unsaturated triglycerides. acs.org The surface pressure-area isotherm of this compound typically exhibits a coexistence plateau at low surface pressure, followed by a lift-off point indicating the formation of a condensed phase. acs.org This condensed phase shows low compressibility, consistent with the close packing of hydrocarbon chains. acs.org The film collapses at a certain surface pressure, and the area per molecule at collapse can be determined from the isotherm. acs.org Studies have indicated that this compound can form a stable floating monolayer at the air-water interface. researchgate.net The maximum compressibility modulus values observed for pure this compound monolayers can be relatively high, suggesting a rigid film compared to some mixtures. researchgate.net

LB technology can also be used to deposit these monolayers or multilayers onto solid substrates for further analysis. wikipedia.orgbiolinscientific.com The thickness of deposited films and the organization of molecules can be investigated. Studies on binary mixtures involving this compound and other lipids like stearic acid have utilized LB films transferred onto substrates for analysis by techniques such as Atomic Force Microscopy (AFM), which can reveal details about the film structure and potential phase separation. researchgate.netresearchgate.net

Air-Water Interface Studies and Spectroscopic Observation

Studies at the air-water interface, often coupled with spectroscopic techniques, provide further details on the molecular orientation and interactions within this compound films. Techniques like Brewster angle microscopy (BAM) can be used in conjunction with Langmuir troughs to visualize the morphology and homogeneity of the monolayer during compression. researchgate.netresearchgate.net

Molecular dynamics simulations have been employed to investigate the behavior of this compound bilayers at the aqueous interface. These simulations predict that this compound bilayers are stable and exist in a gel phase at certain temperatures. rsc.org At the this compound-aqueous interface, the majority of this compound molecules are predicted to adopt a "trident" conformation, with the glycerol (B35011) head group positioned at the interface and the fatty acid tails extending away. The acyl tails in the gel phase are predicted to pack in a hexagonal pattern.

Spectroscopic methods, such as infrared spectroscopy (FTIR), can provide information about the molecular conformation and interactions within the films. Studies on mixed monolayers involving stearic acid have used FTIR analysis of LB films to assess the conformation of alkyl chains and the presence of hydrogen bonding. researchgate.net While not specifically focused on this compound, studies using techniques like reflection enhanced two-dimensional infrared (2D IR) spectroscopy on other monolayers at the air-water interface demonstrate the potential of spectroscopic methods to probe molecular dynamics and structural changes at this interface. stanford.edu Sum Frequency Generation (SFG) spectroscopy is another surface-specific vibrational spectroscopic technique that can provide insights into the orientation and hydrogen bonding of molecules, including water, at the air-water interface. mdpi.comnih.gov

Bulk State Biophysical Properties

The biophysical properties of this compound in its bulk state, particularly its crystallization behavior and thermal transitions, are critical determinants of its physical form and performance.

Investigations of Molecular Packing and Crystallinity

This compound, like other triglycerides, can crystallize in multiple polymorphic forms, which differ in the arrangement and packing of molecules within the crystal lattice. wikipedia.orgatamanchemicals.com These polymorphic forms exhibit distinct physical properties, including melting points. wikipedia.org The crystallization of this compound involves the self-association of molecules into lamellae, which can have double (2L) or triple (3L) fatty acid chain length structures. mdpi.com Stacking of these lamellae generates crystalline domains. mdpi.com X-ray diffraction is a common technique used to determine the distance between the parallel planes in these crystalline structures (d-spacing) and to identify the polymorphic form. mdpi.comacs.org

This compound is known to exhibit four polymorphic forms: α, β', β1', and β. uu.nl The α-form is often the most prominent and kinetically stable form initially obtained from melting-cooling processes, such as spray congealing. mdpi.comnih.gov Over time, the less stable forms can undergo polymorphic transformations to more stable forms, typically transitioning towards the β-polymorph. mdpi.comnih.gov The rate of these transformations can be influenced by factors such as storage temperature and the presence of additives. mdpi.comnih.gov

Molecular packing in this compound crystals is influenced by factors such as glycerol conformation, aliphatic chain packing, and methyl end stacking. mdpi.com Variations in molecular packing lead to differences in polymorphism and crystalline domain size. mdpi.com Studies on binary mixtures of triglycerides, such as this compound with tripalmitin (B1682551), have shown that the incorporation of different molecules can affect the crystalline order and packing efficiency. nih.gov For example, in mixtures with tripalmitin, the presence of this compound can reduce crystalline order due to the protrusion of its longer alkyl chains into the interlamellar space, disturbing the stacking of lamellae. nih.gov

Thermodynamic Properties and Phase Transitions

This compound exhibits characteristic thermodynamic properties and undergoes various phase transitions, including solid-solid transitions (polymorphic transformations) and solid-liquid transitions (melting). These transitions can be studied using techniques such as differential scanning calorimetry (DSC) and adiabatic calorimetry. researchgate.netacs.org

Different polymorphic forms of this compound have distinct melting temperatures. The α-form typically melts at a lower temperature (around 54-60 °C) compared to the more stable β-form (around 70-73 °C). wikipedia.orgnih.gov The β'-form has also been observed, with its own transition behavior. acs.org DSC analysis can reveal these transitions as endothermic (melting) or exothermic (crystallization/transformation) peaks in thermograms. nih.gov For instance, a DSC profile of this compound microparticles might show an endotherm corresponding to the melting of the α-form, followed by an exothermic event indicating transformation to the β-form, and finally an endotherm for the melting of the β-form. nih.gov

Studies using adiabatic and differential scanning calorimetry have measured the specific heat capacities of different polymorphic forms of this compound and determined the enthalpies of fusion and melting temperatures for each polymorph. researchgate.netacs.org The enthalpy of fusion for the stable β-form has been reported with good agreement between different calorimetric methods. acs.org The fleeting existence of the β'-form and its transformation to the β-phase under isothermal conditions have also been examined. acs.org

The presence of other components, such as liquid lipids or surfactants, can influence the crystallization and phase transitions of this compound, often by affecting the kinetics of polymorphic transformations. mdpi.comresearchgate.net Some additives can accelerate the transition to the stable β-form, while others may stabilize metastable forms. mdpi.comresearchgate.net

Table: Melting Temperatures of this compound Polymorphs

PolymorphMelting Temperature (°C)Source
α54-60 wikipedia.orgnih.gov
β70-73 wikipedia.orgnih.gov

Table: Enthalpy of Fusion for this compound β-form

MethodEnthalpy of Fusion (J/g)Reference
Adiabatic Calorimetry221.6 ± 1 acs.org
DSC219.6 ± 2 acs.org

Interactions with Biological Components

This compound's interactions with biological components are relevant in contexts such as its presence in biological systems and its use in delivery systems like solid lipid nanoparticles (SLNs). jst.go.jp

Studies have investigated the interactions between this compound crystals and proteins at the oil-water interface. nih.gov Using a surface shear viscometer, researchers observed a synergistic increase in the apparent interfacial shear viscosity when proteins were present in the aqueous phase and this compound crystals in the oil phase. nih.gov This increase was found to be dependent on the nature of the oil phase but appeared independent of the specific protein type studied (lysozyme, sodium caseinate). nih.gov The observed increase in viscosity was not solely attributed to the proteins reducing interfacial tension, suggesting that hydrophobic peptide residues likely interact directly with the this compound crystals at the interface. nih.gov

This compound is also a component in lipid-based drug delivery systems like SLNs. jst.go.jp In such systems, the lipid matrix, which can include this compound, can influence the incorporation and release of encapsulated molecules. mdpi.com The polymorphic form of triglycerides in lipid nanoparticles has been shown to affect the incorporation of encapsulated molecules, with metastable polymorphs potentially favoring incorporation, while the transition to the stable polymorph can result in the expulsion of the encapsulated compound. mdpi.com The interaction of this compound with other lipids and surfactants in these formulations can impact the physicochemical properties and performance of the nanoparticles. jst.go.jp

This compound in Lipid Membrane Models and Biological Barriers (e.g., Tear Film Lipid Layer)

This compound has been utilized in the study of lipid membrane models to understand the behavior of triglycerides within lipid bilayers and at interfaces. In artificial membrane systems, such as serum albumin monolayers at the decane-water interface, the presence of this compound can influence viscosity. When this compound is present in the albumin monolayer, the addition of cholesterol increases the viscosity of the layer. nih.gov This indicates that the interaction between cholesterol and lipids in a membrane model is dependent on the specific lipid composition. nih.gov

In the context of biological barriers, the tear film lipid layer (TFLL) is a relevant example where triglycerides like this compound are present. The TFLL is the outermost layer of the tear film, playing a critical role in preventing water evaporation from the ocular surface and providing a smooth optical surface. nih.govmieducation.comarvojournals.org The TFLL is primarily composed of non-polar lipids, including triglycerides, wax esters, and cholesteryl esters, with a smaller percentage of polar lipids. nih.govmdpi.com Meibomian glands are the main source of these lipids. arvojournals.org

Studies on the composition of meibum, the secretion from meibomian glands, indicate the presence of triglycerides, typically ranging from 2 to 4 mol%. mdpi.com While this compound itself might be a component or representative of the saturated triglycerides found in the TFLL, research often examines the behavior of triglyceride mixtures or model systems that include triglycerides to mimic the TFLL. The TFLL is thought to have a complex, multilayered structure, with polar lipids forming an amphiphilic sublayer interacting with the aqueous tear film and non-polar lipids, including triglycerides, forming a hydrophobic layer on top. mieducation.commdpi.com The amphiphilic nature of the polar sublayer is believed to facilitate the spreading and stabilization of the non-polar lipids. mieducation.commdpi.com

Model TFLL systems have been developed to study the biophysical properties and behavior of these lipid mixtures. For instance, a model TFLL composed of wax esters, cholesteryl esters, and polar lipids was shown to reduce water evaporation. arvojournals.org The organization of lipids in these models, including the potential formation of non-polar lipid aggregates or droplets atop a polar lipid monolayer, is influenced by factors such as surface pressure and lipid composition. arvojournals.org

This compound has also been explored in the development of solid lipid nanoparticles (SLNs) as drug delivery carriers, which interact with biological barriers. mdpi.comeurekaselect.comacs.org SLNs based on this compound are biocompatible, biodegradable, and physicochemically stable. acs.org Studies using radiolabeled this compound in lipid nanoparticles have investigated their deposition and clearance in biological systems, such as the lung, highlighting their interaction with biological tissues and clearance mechanisms. mdpi.com

Interactions with Lipopeptides and Other Amphiphiles

This compound interacts with various amphiphilic molecules, influencing its structural behavior and potentially its role in complex systems. Amphiphilic molecules contain both hydrophilic and hydrophobic domains, leading to unique organizational properties in aqueous environments. ias.ac.inub.edu

Lipopeptides, a class of biosurfactants produced by microorganisms, are amphiphilic molecules consisting of a peptide chain linked to a fatty acid chain. ub.edumdpi.comfrontiersin.org They exhibit diverse biological activities and interact with lipid membranes. mdpi.comresearchgate.net Understanding the interaction between lipopeptides and lipids like this compound is crucial for comprehending their mechanisms of action, particularly in the context of antimicrobial activity against cell membranes. researchgate.net While the provided search results discuss lipopeptide interactions with cell membranes in general researchgate.netacs.org, specific detailed research findings on the direct interaction between this compound and lipopeptides were not extensively available in the provided snippets. However, the broader context of lipopeptide-lipid interactions suggests that such studies are relevant for understanding the biophysical effects of lipopeptides on lipid structures that may contain triglycerides.

This compound's interactions with other amphiphiles have been studied, particularly in the context of controlling its polymorphic forms in formulations. The polymorphic behavior of this compound, transitioning between α, β′, and β forms, is influenced by the presence of additives. wikipedia.orgmdpi.com Amphiphilic additives, including emulsifiers and surfactants, can impact the crystallization and polymorphic transitions of triglycerides. mdpi.comnih.gov Some studies indicate that certain liquid emulsifiers can enhance the transformation of this compound to the stable β-form, while solid surfactants may retard this transition depending on temperature conditions. mdpi.comnih.gov

For example, the addition of liquid lipids (amphiphilic in nature) such as isopropyl myristate, ethyl oleate (B1233923), oleic acid, medium chain triglycerides, vitamin E acetate, glyceryl monooleate, lecithin, and sorbitan (B8754009) monooleate to this compound formulations produced by melting technologies significantly modified the crystal structure and promoted the transition to the stable β-form. mdpi.comnih.gov The kinetics of this transformation varied depending on the specific liquid lipid added. mdpi.comnih.gov This suggests that hydrophobic interactions between the hydrocarbon chains of this compound and the liquid lipids play a role in the inclusion of the liquid lipids within the this compound crystal structure, influencing its polymorphism. mdpi.comnih.gov

The interaction of this compound with other lipids, such as cholesterol and octadecanol, in mixed monolayers has also been shown to affect the viscosity of the layer, highlighting the complex interplay between different lipid components and amphiphiles in organized structures. nih.gov

The study of binary mixtures involving this compound and other fatty acid derivatives, such as stearyl stearate (B1226849) and stearic acid, at interfaces provides further insight into the phase behavior and interactions of this compound with related amphiphiles. researchgate.net These studies, utilizing techniques like surface pressure-area isotherms and microscopy, help elucidate how this compound organizes and interacts with other molecules at interfaces, which is relevant to its behavior in biological membranes and formulations. researchgate.net

The heterogeneous nucleation of other triglycerides, such as 2-oleodistearin, on this compound crystal surfaces has also been investigated using molecular dynamics simulations. acs.org These studies suggest that interactions between different triglyceride molecules can lead to specific organizational preferences at interfaces. acs.org

Comparative Studies and System Interactions with Tristearin

Binary and Multicomponent Tristearin Lipid Systems

The behavior of this compound in mixtures with other lipids is crucial for understanding the properties of complex natural fats and designed lipid formulations.

This compound and Tripalmitin (B1682551) Binary Systems: Eutectic Behavior and Molecular Interpretation

Binary mixtures of this compound (SSS) and tripalmitin (PPP) exhibit eutectic behavior. A eutectic system is characterized by a specific composition that melts and crystallizes at a single temperature lower than the melting points of the individual components.

Research employing computer simulations and experimental techniques such as calorimetry and X-ray scattering has provided a molecular interpretation of this eutectic behavior. A eutectic composition has been identified at approximately 70% tripalmitin and 30% this compound. nih.govacs.orgresearchgate.net The decrease in melting temperature at this eutectic composition is attributed to an interplay between enthalpic and entropic effects. nih.govacs.orgresearchgate.net

Specifically, computer simulations suggest that the eutectic effect arises from a reduction in crystalline order when this compound molecules are incorporated into the tripalmitin crystal structure. nih.govacs.orgresearchgate.net This decreased order is thought to be due to the protrusion of the end-chains (the last three carbons of each alkyl chain) of the longer this compound molecules into the interlamellar space between adjacent lamellae. nih.govacs.orgresearchgate.net This disturbance in orderly stacking creates low-density regions in the interlamellar space, leading to greater conformational freedom and thus higher crystalline disorder. nih.govacs.orgresearchgate.net The less efficient packing of triglycerides in the mixed crystal at the eutectic point results in a lower global melting enthalpy. nih.govacs.orgresearchgate.net While higher crystalline disorder typically reflects a lower change in the entropy of melting, the simultaneous decrease in both enthalpy and entropy leads to the observed slight melting point depression. nih.govacs.orgresearchgate.net

Influence of this compound on Crystallization of Other Triacylglycerols (e.g., Coconut Oil, Cocoa Butter)

This compound can significantly influence the crystallization behavior of other triacylglycerols, including those found in natural fats like coconut oil and cocoa butter.

Studies on binary mixtures of cocoa butter and this compound have shown a monotectic temperature-concentration phase diagram, suggesting phase separation during crystallization for components of similar or larger size compared to cocoa butter triglycerides. mdpi.com The addition of this compound to cocoa butter can affect crystal size and morphology, leading to smaller, grainy structures at higher this compound concentrations. mdpi.com this compound itself crystallizes into different polymorphs (α, β', and β) with distinct melting temperatures. mdpi.com The addition of even low concentrations of this compound (e.g., 1-5 wt%) to cocoa butter can increase the onset temperature of the mixture's crystallization and delay polymorphic transitions. mdpi.com

In the case of coconut oil, which has a different fatty acid composition primarily consisting of medium-chain fatty acids like lauric acid and myristic acid, this compound acts as an additive that influences crystallization. bakerpedia.comnih.govharvard.eduhealthline.comresearchgate.net While tripalmitin addition increased the crystallization temperature of coconut oil without changing its polymorphic pattern, this compound promoted the direct crystallization of coconut oil into the β' form under slow cooling conditions. cabidigitallibrary.orgresearchgate.net Under isothermal conditions, crystallized this compound spherulites were found to induce the nucleation of coconut oil more effectively than tripalmitin. cabidigitallibrary.orgresearchgate.net Seed crystals of this compound with different polymorphs have been shown to promote the nucleation of the β' form of coconut oil through heterogeneous nucleation. acs.orgacs.org The β' form of this compound seeds was particularly effective, suggesting that polymorphic matching between the seed crystal and the fat being crystallized strongly induces nucleation via epitaxial growth. acs.orgacs.org

Effects of Blending with Diacylglycerols and Sucrose (B13894) Polyesters

Blending this compound with diacylglycerols (DAGs) and sucrose polyesters can impact its polymorphic behavior and crystallization properties.

The addition of diacylglycerols and sucrose esters has been observed to stabilize the metastable forms of triglycerides by retarding the transition to more stable polymorphs. nih.govresearchgate.net Emulsifiers and surfactants, including solid surfactants, can preserve the α-form of solid lipids and delay polymorphic transitions of this compound depending on temperature conditions. nih.gov

Research indicates that the stabilizing effects of DAGs and sucrose polyesters on the α to β transitions of this compound are dependent on the chemical structures of the additives, including fatty acid chain length, saturation, and the position and number of fatty acids on the glycerol (B35011) or sucrose backbone. researchgate.net For instance, the addition of 1,2-distearin or a sucrose polyester (B1180765) containing 70% stearic acid with a specific hydrophile-lipophile balance value significantly stabilized the α to β transition of this compound during heating and storage. researchgate.net These additives also demonstrated a stabilizing effect on the β' to β transitions of this compound. researchgate.net Blending saturated triacylglycerols like this compound with DAGs can delay the onset of crystallization of the saturated triacylglycerol. researchgate.netresearchgate.net

Environmental Fate and Degradation Mechanisms of Tristearin

Atmospheric Transport and Transformation Processes

Based on its estimated vapor pressure of 5.4X10-17 mm Hg at 25 °C, tristearin is expected to exist predominantly in the particulate phase in the atmosphere. echemi.comnih.gov This suggests that atmospheric transport of this compound is likely associated with airborne particles. Removal from the atmosphere is expected to occur through wet and dry deposition of these particles. echemi.comnih.gov

While this compound lacks strong chromophores that absorb UV light in the environmentally relevant range, studies using 14C-labeled this compound have shown a small degree of degradation (9.9%) after exposure to light at 290 nm for 17 hours, indicating a potential for direct photolysis, although this process may be limited. echemi.comnih.gov Atmospheric transformation processes involving reactions with hydroxyl radicals are estimated to have a rate constant of 7.2X10-11 cu cm/molec-sec at 25 °C. echemi.com

Aquatic and Terrestrial Biodegradation Pathways

Biodegradation is considered an important environmental fate process for this compound in both aquatic and terrestrial environments. echemi.comnih.gov Microorganisms utilize chemicals as sources of energy or building blocks for new biomass, leading to biodegradation. miljodirektoratet.no

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment due to its high estimated Koc value of 1X10+10. echemi.comnih.gov Studies using activated sludge have demonstrated that this compound can biodegrade. One study showed 24% degradation of the theoretical CO2 yield within 5 days using an activated sludge inoculum at a concentration of 0.05 mg/L. echemi.comnih.gov However, the extremely non-polar nature of solid lipids like this compound can limit their bioavailability to microorganisms in water, as they may form clumps rather than a fine suspension required for optimal enzymatic activity. nih.govresearchgate.net Appreciable mineralization of this compound was not achieved after 30 days in some studies, making it difficult to determine first-order biodegradation coefficients under those conditions. nih.govresearchgate.net

In soil, this compound is expected to be immobile based on its estimated Koc value. echemi.comnih.gov Biodegradation is also an important process in soil. echemi.comnih.gov Studies investigating the degradation of this compound as a model for fatty wastes in soil have shown significant disappearance of total free lipids over several weeks. researchgate.net Soil microorganisms facilitate the oxidation and hydrolysis of this compound, producing intermediate products such as free stearic acid, methyl stearate (B1226849), ethyl stearate, and propyl stearate. researchgate.net These intermediates subsequently decrease over time, indicating their further degradation. researchgate.net The degradation of triglycerides in soil can occur within weeks, although some studies suggest longer half-lives depending on the concentration and soil type. researchgate.net

Hydrolytic Stability and Abiotic Degradation in Aqueous Environments

This compound can undergo hydrolysis in aqueous solutions, particularly under alkaline conditions. A base-catalyzed second-order hydrolysis rate constant has been estimated as 0.15 L/mole-sec. echemi.comnih.gov This corresponds to estimated half-lives of 1.5 years at pH 7 and 55 days at pH 8. echemi.comnih.gov This indicates that hydrolysis can contribute to the abiotic degradation of this compound in water, with the rate being significantly influenced by pH.

While biodegradation is considered a primary degradation pathway, abiotic processes such as photolysis can also occur, albeit to a lesser extent as indicated by the limited degradation observed under UV light exposure. echemi.comnih.gov

Environmental Fate Modeling and Kinetic Expressions

Environmental fate models are used to predict the transport and transformation of chemicals in the environment by integrating processes such as transport, transfer, and degradation into mass balance equations. up.ptresearchgate.netmdpi.com These models compartmentalize the environment into defined units and use mathematical expressions to describe the movement and transformation of chemicals within and between these compartments. up.ptmdpi.com

For this compound, environmental fate modeling would consider its release into the environment, its partitioning between different media (air, water, soil, sediment), and its degradation through biological and abiotic processes. The estimated physical and chemical properties, such as vapor pressure, water solubility, Henry's Law constant, and Koc, are crucial inputs for these models. echemi.comnih.gov

Kinetic expressions are mathematical descriptions that quantify the rates of degradation processes. For biodegradation, kinetic models can describe the rate at which microorganisms break down this compound. However, determining specific first-order biodegradation coefficients for solid lipids like this compound in water can be challenging due to limitations in bioavailability caused by their physical form. nih.govresearchgate.net Hydrolysis rates can be described by kinetic expressions that include the base-catalyzed second-order rate constant and the concentration of hydroxide (B78521) ions. echemi.comnih.gov

While the provided search results offer some estimated kinetic parameters for hydrolysis and an estimated rate constant for reaction with hydroxyl radicals, detailed kinetic expressions and comprehensive environmental fate models specifically for this compound across all compartments were not extensively detailed. Environmental fate models often require extensive empirical data to parameterize the kinetic expressions for various degradation pathways and transport processes. mdpi.com

Advanced Analytical and Spectroscopic Techniques in Tristearin Research

Calorimetric Methods: Differential Scanning Calorimetry (DSC) for Thermal Transitions and Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions and crystallization kinetics of tristearin. DSC measures the heat flow associated with transitions such as melting, crystallization, and polymorphic transformations as a function of temperature or time. nih.goved.ac.ukresearchgate.netscielo.brnih.govresearchgate.net

This compound is known to exhibit multiple melting points corresponding to its different polymorphic forms. Early studies using differential thermal analysis (DTA) and DSC identified three main crystalline forms: α, β', and β. nih.govresearchgate.net These forms are characterized by different packing arrangements of the hydrocarbon chains and distinct subcell structures (hexagonal, orthorhombic, and triclinic, respectively). nih.govnih.gov The transformations between these forms are monotropic, theoretically proceeding from α to β' to β. dss.go.th

DSC thermograms of this compound often show multiple events. For example, a typical DSC profile of this compound microparticles immediately after production might exhibit three unresolved events: a melting endotherm around 59.7 °C (onset at 52.8 °C), followed by an exothermic event at 64.6 °C, and a second endothermic peak at 70.9 °C (onset at 68.8 °C). nih.gov These events correspond to the melting and recrystallization processes of the different polymorphs. The α-form is typically the least stable and melts at a lower temperature, often followed by recrystallization into a more stable form (β' or β) during the heating scan. nih.govresearchgate.netnih.govdss.go.th The β-form is the most stable and has the highest melting point. nih.govnih.govresearchgate.net

Studies using DSC have investigated the effect of various factors on the crystallization and polymorphic behavior of this compound, including cooling rates, isothermal crystallization temperatures, and the presence of additives. nih.govresearchgate.netacs.orgresearchgate.net For instance, rapid cooling from the melt tends to favor the formation of the metastable α-form. nih.govuoguelph.ca Slower cooling or isothermal holding at specific temperatures can lead to the formation of the β' or β forms. nih.govresearchgate.netresearchgate.net The kinetics of these transformations can be studied using isothermal DSC, often analyzed using models like the Avrami equation. researchgate.netresearchgate.net

Modulated Temperature Differential Scanning Calorimetry (MTDSC) has been employed to further analyze the complex thermal behavior of this compound. dss.go.thdss.go.th MTDSC can separate overlapping thermal events into reversing (thermodynamic) and non-reversing (kinetic) components, providing more detailed information about simultaneous melting and recrystallization processes. dss.go.thdss.go.th This technique has shown that while the total heat flow might be similar to conventional DSC, the deconvoluted signals can reveal the effect of thermal history and operational parameters on crystal size and perfection. dss.go.thdss.go.th

Here is a representative table summarizing typical melting point ranges for this compound polymorphs as reported in the literature:

PolymorphTypical Melting Point Range (°C)
α52-55 nih.govresearchgate.net
β'61-64 nih.govresearchgate.net
β69-73.5 nih.govresearchgate.net

Note: These ranges can vary slightly depending on purity, sample preparation, and measurement conditions.

DSC is also used to determine the enthalpy of fusion for each polymorph. For the stable β-form, reported enthalpies of fusion are in good agreement between adiabatic and DSC measurements, around 211-221.6 J/g. researchgate.netresearchgate.net

X-ray Scattering and Diffraction Techniques:

X-ray scattering and diffraction techniques are indispensable for determining the crystal structure, molecular packing, and crystallinity of this compound and its various polymorphs. These techniques provide information on different length scales, from the atomic arrangement within the crystal lattice to the larger-scale organization of crystalline domains. uoguelph.caansto.gov.aursc.org

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Powder X-ray Diffraction (PXRD) is widely used to identify the specific polymorphic forms of this compound. nih.goved.ac.ukscielo.brresearchgate.netresearchgate.net Each polymorph (α, β', and β) exhibits characteristic diffraction patterns in the wide-angle region (short spacings), which correspond to the packing of the hydrocarbon chains, and in the small-angle region (long spacings), which relate to the lamellar structure. researchgate.netrsc.org

The short spacing peaks are particularly useful for identifying the subcell packing. The α polymorph shows a single strong peak around 4.15 Å, characteristic of a hexagonal subcell. uoguelph.caresearchgate.net The β' form typically exhibits two peaks around 4.23 and 3.81 Å, consistent with an orthorhombic perpendicular subcell. researchgate.net The stable β form shows three peaks at 4.6, 3.9, and 3.7 Å, indicative of a triclinic parallel subcell. researchgate.netrsc.org

PXRD analysis confirms the presence of specific polymorphs in this compound samples and can be used to monitor polymorphic transformations over time or under different conditions. nih.goved.ac.ukresearchgate.net

Synchrotron Radiation X-ray Diffraction (SR-XRD) for In-Situ Studies

Synchrotron Radiation X-ray Diffraction (SR-XRD) offers a high-intensity X-ray beam, enabling time-resolved and in-situ studies of this compound crystallization and polymorphic transitions. researchgate.netaip.orgub.eduresearchgate.net This is particularly valuable for observing rapid changes in crystal structure that occur during processing, such as cooling or heating at rates closer to industrial conditions. ub.edu

SR-XRD allows for the simultaneous collection of wide-angle (WAXD) and small-angle (SAXS) scattering data, providing a comprehensive view of structural changes at different length scales during dynamic processes. mdpi.comiucr.org In-situ SR-XRD studies have been used to investigate the crystallization behavior of this compound and its blends, revealing the sequence of polymorph formation and transformation under various thermal protocols. researchgate.netaip.orgresearchgate.netmdpi.com For example, SR-XRD has shown the transition from α-form to β'-form and then to the β-form during heating, and the direct crystallization into β'-form under certain cooling conditions. researchgate.netmdpi.com

SR-XRD can also be coupled with other techniques like DSC for simultaneous measurements, providing correlated thermal and structural information during transitions. ub.edu Microbeam SR-XRD (SR-μ-XRD) allows for the investigation of localized structural variations within samples, such as granular crystals in fat systems. researchgate.net

Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) for Molecular Packing and Crystallinity

Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are often used together to characterize the structure of this compound crystals. WAXS provides information about the short-range order, specifically the packing of hydrocarbon chains within the crystal lattice (polymorph identification), similar to PXRD but often with better time resolution when using synchrotron sources. scielo.brrsc.orgmdpi.comiucr.org SAXS, on the other hand, probes larger structural features, such as the lamellar stacking of triglyceride molecules and the long spacing. rsc.orgmdpi.comiucr.org

Triglycerides like this compound crystallize in lamellar structures, where the molecules are arranged in layers. SAXS patterns show diffraction peaks corresponding to the repeat distance of these layers (long spacing), which can be related to the chain length and packing arrangement (e.g., double-chain (2L) or triple-chain (3L) packing). mdpi.comiucr.orgresearchgate.net

Combined WAXS and SAXS studies can track the evolution of both molecular packing and lamellar structure during crystallization and polymorphic transformations. mdpi.comiucr.org For instance, time-resolved SAXS/WAXS measurements have been used to study the isothermal crystallization of this compound and its mixtures, revealing transitions between different lamellar structures alongside changes in subcell packing. mdpi.comiucr.org

Ultra-Small Angle X-ray Scattering (USAXS) for Nanoparticle Characterization

Ultra-Small Angle X-ray Scattering (USAXS) extends the accessible length scale range compared to SAXS, allowing for the characterization of larger structures, including crystalline nanoplatelets (CNPs) and their aggregation behavior in this compound systems. rsc.orgaip.orgresearchgate.netresearchgate.net USAXS can probe structures ranging from tens of nanometers up to several micrometers. rsc.orgaip.org

This compound molecules self-assemble into lamellar phases that stack to form anisotropic crystalline nanoplatelets (CNPs). rsc.orgresearchgate.net These CNPs then aggregate into larger structures, forming crystal networks that determine the macroscopic properties of fat systems. rsc.orgaip.orgresearchgate.net USAXS is a suitable technique for studying these hierarchical structures, providing insights into the size, shape, and aggregation of CNPs in situ. rsc.orgaip.orgresearchgate.net

USAXS studies on this compound have revealed information about the dimensions of CNPs and the fractal nature of their aggregates. rsc.orgaip.orgresearchgate.netresearchgate.net For example, USAXS has been used to study this compound solids dispersed in oils, showing that the scatterers have lateral dimensions consistent with CNPs observed by microscopy. aip.orgresearchgate.net Modeling of USAXS data can provide further details on CNP cross-section and aggregation patterns. rsc.org USAXS has also been used to study pure this compound melts, revealing the formation of nano-voids between crystal grains in the absence of a liquid oil phase. researchgate.net

Microscopy Techniques:

Microscopy techniques provide direct visualization of the morphology and microstructure of this compound crystals at different length scales.

Optical microscopy, including Polarized Light Microscopy (PLM) and Hot Stage Microscopy (HSM), is commonly used to observe the crystallization process, crystal habit, and polymorphic transformations of this compound in real-time. nih.goved.ac.ukresearchgate.netresearchgate.net HSM allows for the observation of melting and recrystallization events as a function of temperature, complementing DSC data. nih.goved.ac.uk PLM is particularly useful for visualizing birefringent crystalline structures, such as spherulites, which are characteristic of certain this compound polymorphs. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology of this compound crystals and microparticles. nih.gov SEM studies have shown differences in the surface structure between different this compound polymorphs, such as the smooth surface of the α-form and the flake-like structures observed in the β-form. nih.gov

Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) allow for the visualization of the internal structure and nanoscale features of this compound crystals, including the crystalline nanoplatelets (CNPs). scielo.brresearchgate.net Cryo-TEM, in particular, is valuable for observing the morphology of CNPs in their native state within lipid systems, minimizing artifacts associated with sample preparation. scielo.brresearchgate.net Cryo-TEM images have shown this compound CNPs with specific dimensions and corner angles consistent with crystallographic data. researchgate.net

Atomic Force Microscopy (AFM) is a powerful technique for mapping the three-dimensional nanoscale morphology of single this compound crystals. scielo.bracs.org AFM provides detailed topographical information that may not be apparent using other microscopy techniques. acs.org AFM studies have revealed the lamellar structure of this compound crystals and the effect of recrystallization conditions on crystal morphology. acs.org

The combination of microscopy techniques with scattering and calorimetric methods provides a comprehensive approach to understanding the complex solid-state behavior of this compound, from the molecular packing to the macroscopic morphology of its crystalline forms.

Polarized Light Microscopy (PLM) and Hot-Stage Microscopy (HSM) for Crystal Growth Observation

Polarized Light Microscopy (PLM) is a valuable tool for observing the crystalline structure of this compound due to the birefringence displayed by its ordered crystals under polarized filters mdpi.com. Materials without ordered structures, such as liquid oil, appear dark under these conditions mdpi.com. PLM allows for the visualization of crystal morphology and size, providing insights into the impact of processing or additives on the crystal network structure researchgate.netresearchgate.net. For instance, PLM has been used to show that certain additives can significantly reduce the maximum crystal diameter in this compound blends, leading to changes in the crystal network structure and increased hardness researchgate.net.

Hot-Stage Microscopy (HSM), often combined with PLM (HS-PLM), enables the real-time observation of this compound's behavior during heating and cooling cycles mdpi.comnih.gov. This is particularly useful for studying crystallization kinetics, polymorphic transformations, and melting processes nih.govresearchgate.net. By controlling the temperature, researchers can emulate thermal protocols used in other techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), allowing for visual monitoring of microstructural changes during these events ub.edu. HS-PLM studies have shown that this compound microparticles can melt at temperatures between 55–60 °C, re-crystallize at higher temperatures (around 63 °C), and completely melt at 70–72 °C mdpi.comnih.gov. Upon cooling, spherulitic structures, which are 3-D aggregates of oriented anisotropic lamellar crystallites, begin to appear around 51 °C mdpi.comnih.gov. The morphology of this compound's polymorphic forms (α, β', and β) can differ depending on whether they are obtained from recrystallization of the α form or directly from the isotropic melt researchgate.net. Crystallization in the α form has been observed to be faster in this compound compared to tripalmitin (B1682551), suggesting that the process is more rapid in triacylglycerols with longer fatty acid chains researchgate.net.

Atomic Force Microscopy (AFM) for Surface Analysis

Atomic Force Microscopy (AFM) is a powerful technique for analyzing the surface topography and nanostructure of materials, including this compound doi.orgnih.govresearchgate.net. AFM operates by scanning a sharp tip attached to a microcantilever across the sample surface, measuring the deflection of the cantilever to create a topographical map usda.gov. This provides detailed information about surface roughness, features, and the arrangement of molecules at the nanoscale nih.govusda.gov. AFM has been utilized to investigate Langmuir-Blodgett films of this compound deposited on mica substrates, providing insights into the structure and stability of these monolayers doi.org. Studies have measured the thickness of this compound monolayers using AFM, finding values around 1.75 nm, consistent with molecules tilted at approximately 49° doi.org. AFM analysis of collapsed this compound monolayers has revealed domains with a multilayered structure, with layer thicknesses consistent with estimated molecular lengths and conformations nih.gov. AFM can also be used to study the formation of small crystals on top of this compound monolayers, which can occur even below the collapse pressure doi.org.

Chromatographic and Spectrometric Approaches for Compositional Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for analyzing the compositional profile of this compound, especially in mixtures with other lipids. HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase researchgate.net.

HPLC is widely used for the identification and quantification of triacylglycerols (TAGs) in fats and oils researchgate.net. In the context of this compound research, HPLC can be used to determine the purity of this compound samples or to analyze the composition of mixtures containing this compound, such as those resulting from interesterification reactions researchgate.netdss.go.thdss.go.th. Reversed-phase HPLC is particularly effective at separating TAGs based on their chain length and degree of unsaturation dss.go.th. This compound, being a saturated TAG with three C18 fatty acid chains, elutes later than TAGs with shorter or unsaturated fatty acid chains dss.go.thjascoinc.com.

Detection methods for HPLC analysis of triglycerides often include refractive index detectors or evaporative light scattering detectors (ELSD), as triglycerides generally lack strong UV absorption researchgate.netjascoinc.com. ELSD is advantageous due to its high sensitivity and stable baseline jascoinc.com.

HPLC has been used to analyze the products of enzymatic interesterification of triolein (B1671897) and this compound, separating different triglyceride species such as triolein, dioleoyl-stearoyl triglycerides, oleoyl-distearoyl triglycerides, and this compound based on their retention times dss.go.th. This compound can also be used as an internal standard in HPLC methods for quantifying other TAGs in complex mixtures like olive oil researchgate.netdss.go.th. This involves adding a known amount of this compound to the sample before analysis to improve the accuracy of quantification researchgate.netdss.go.th.

Data Table: HPLC Retention Times for Triglycerides

Below is an example of retention times for various triglycerides, including this compound, as determined by HPLC analysis.

Triglyceride SpeciesRetention Time (min)
Tricaprin (Internal Standard)3.99
Triolein (OOO)9.32
Dioleoyl-stearoyl triglycerides (OOS, SOO, OSO)10.15
Oleoyl-distearoyl triglycerides (SSO, OSS, SOS)10.98
This compound (SSS)12.37

Note: Data is illustrative and retention times may vary depending on specific HPLC conditions (column, mobile phase, flow rate, etc.). dss.go.th

While HPLC primarily focuses on the separation and quantification of intact triglyceride molecules, the fatty acid composition of this compound or mixtures containing it can also be determined. This typically involves a preliminary step of converting the triglycerides into fatty acid methyl esters (FAME) through a process like methanolysis, followed by analysis using techniques such as Gas Chromatography (GC) dss.go.th.

Theoretical and Computational Modeling of Tristearin

Application of Molecular Dynamics Simulations for Structure-Property Relationships

Molecular dynamics (MD) simulations are widely used to study the structural and dynamic properties of triglycerides, including tristearin (SSS). These simulations can provide atomic or molecular resolution insights that are challenging to obtain through experimental techniques alone. MD simulations have been applied to investigate the crystallization of pure SSS and its mixtures with other triglycerides, such as tripalmitin (B1682551) (PPP) researchgate.netresearchgate.netresearchgate.net. Coarse-grained models have been developed for SSS and PPP molecules to study their crystallization behavior using MD simulations researchgate.netresearchgate.net. These models have been tested and show good agreement with experimental observations for properties like density and melting temperatures of the α phase in SSS/PPP mixtures researchgate.net.

MD simulations have also been employed to study the behavior of this compound at aqueous interfaces and its stability in the presence of surfactants. Atomistic MD simulations of this compound bilayers under aqueous conditions have shown the stability of these bilayers in a gel phase at temperatures up to 350 K rsc.org. At 370 K, the bilayer could melt but did not form a stable liquid-crystalline phase rsc.org. The CHARMM36 force field has been suggested as suitable for simulating such triglyceride-aqueous interfaces, although it may predict phase behavior at lower temperatures compared to experimental observations rsc.org.

The presence of surfactants can influence the interfacial ordering of this compound. Coarse-grained MD simulations have demonstrated that surfactants like glycerol (B35011) monooleate (GMO) can preferentially adsorb to the oil-water interface, displacing this compound and causing the remaining interfacial this compound to align closely normal to the interface nih.govx-mol.net. This alignment, particularly with the entwined acyl chains of GMO and this compound, can potentially serve as a template for this compound crystal nucleation nih.govx-mol.net. In contrast, bulkier surfactants like polyglycerol polyricinoleate (PGPR) can displace this compound and reduce its alignment, potentially inhibiting interfacial crystallization nih.govx-mol.net.

MD simulations are also valuable for investigating the structural features and dynamics of triglycerides in both solid and liquid phases, helping to test the reliability of force field parameters researchgate.net. Studies using MD have shown that triglyceride molecules in the liquid phase can assemble into a single percolating network through their glycerol groups researchgate.net. At the triglyceride-air interface, the lipids tend to orient with hydrophobic tails enriched at the interface and glycerol groups oriented inward researchgate.net.

Computational Approaches to Crystallization Nucleation and Growth Mechanisms

Computational methods, alongside experimental techniques, are crucial for understanding the complex processes of crystallization nucleation and growth in this compound. This compound is known to crystallize in multiple polymorphic forms, including α, β', and β, each with distinct melting points and subcell structures (hexagonal, orthorhombic, and triclinic, respectively) wikipedia.orgmdpi.comresearchgate.net. A new triclinic polymorph, β₁, with a melting point of 75.7 ± 0.5 °C and enthalpy of fusion of 243.9 ± 10.5 J/g, has also been reported acs.org.

Computational modeling, such as computer simulations, has generated hypotheses about the affinity of certain triglycerides for the surface of the this compound crystal, which can influence heterogeneous nucleation uoguelph.cauoguelph.ca. Experimental work has supported these simulations, showing that the addition of small amounts of this compound can increase the nucleation rate of other triglycerides, indicative of heterogeneous nucleation uoguelph.ca. Suppressing the crystallization of the added this compound by controlling temperature eliminates this increase in nucleation rate uoguelph.ca.

Multiscale computational models are being developed to link molecular events during crystallization to macroscopic outcomes like nucleation and growth rates uic.edu. These models combine molecular simulations with other theoretical approaches to understand the self-assembly of molecules during crystallization uic.edu.

Computational modeling and simulations, particularly MD simulations, have shed light on the mechanics of crystal nucleation mdpi.com. Integrating computational modeling with experimental data is expected to transform the ability to forecast and optimize nucleation and crystal growth processes mdpi.com. Techniques like density functional theory (DFT) and MD simulations allow for understanding atomic-level processes and energetics involved in crystal formation mdpi.com.

Studies on the crystallization behavior of this compound microparticles produced by melting technologies have shown that they initially crystallize in the metastable α-form and undergo a slow transition to the stable β-form over time mdpi.com. The addition of liquid lipids can promote this transition to the stable β-form, with the kinetic of the transition depending on the specific lipid additive mdpi.com. Computational approaches can help to understand how these additives influence the crystal structure at different length scales mdpi.com.

Mathematical and computational models are also used to predict properties related to crystallization, such as crystallization temperature researchgate.netresearchgate.net. These models can agree well with empirical measurements researchgate.net.

Emerging Research Avenues and Future Perspectives

Advanced Material Design Principles Based on Tristearin Behavior

The unique physical and chemical properties of this compound, particularly its crystallization behavior and polymorphism, are fundamental to its application in advanced material design. This compound exhibits different polymorphic forms (α, β', and β) with distinct melting points and crystal structures. researchgate.netmdpi.com This polymorphism significantly influences the macroscopic properties of materials incorporating this compound, such as texture, hardness, and oil-binding capacity. researchgate.netuoguelph.ca

Research is focusing on leveraging this controlled crystallization to design materials with tailored properties. For instance, this compound is being investigated as a component in biodegradable plastics, offering a potential pathway for developing more sustainable materials. Its crystalline behavior also plays a crucial role in the development of solid lipid nanoparticles (SLNs), which are explored as biocompatible and biodegradable carriers for drug delivery systems. eurekaselect.comacs.org The ability to control the polymorphic form of this compound within SLNs is critical for achieving desired drug release profiles and ensuring formulation stability. mdpi.com Studies have shown that the addition of liquid lipids can influence the crystallization of this compound in SLNs, promoting the transition to the stable β-form and impacting drug release behavior. mdpi.com

Furthermore, this compound's behavior is being used to model and understand complex material phenomena. It has been proposed as a model cuticle for high-throughput screening of agricultural adjuvant systems, allowing researchers to study the interaction of adjuvants with a well-characterized crystalline triglyceride to predict their efficacy in disrupting plant cuticles. acs.orgnih.gov The interaction of additives with the α-form of this compound can cause changes in its crystallization behavior, providing insights into how these substances might affect natural waxes. acs.orgnih.gov

Role in Non-Human Lipid Metabolism Models and Biochemical Pathways

While the primary focus of lipid metabolism research often involves human health, this compound's role is also being investigated in various non-human lipid metabolism models and biochemical pathways. These studies provide valuable insights into fundamental metabolic processes and the impact of dietary fats in different organisms.

This compound, as a source of stearic acid, is used in studies comparing the metabolic effects of saturated and unsaturated fatty acids in animal models. For example, studies in mice have compared the effects of diets supplemented with triolein (B1671897) (a source of oleate) versus this compound (a source of stearate) on weight gain, fat accumulation, and glucose tolerance. nih.gov These studies contribute to understanding how different dietary fatty acids are processed and impact metabolic health in non-human systems. nih.gov

Furthermore, this compound is involved in biochemical pathways related to lipid processing and energy generation in various organisms. Triglycerides, including this compound, can be broken down through processes like β-oxidation to yield acetyl-CoA, which enters pathways such as the Krebs cycle for energy production. nih.gov Studies on the deoxygenation of this compound in the presence of catalysts are also being conducted, exploring its conversion into fuel-like hydrocarbons, which involves specific reaction pathways. uky.eduresearchgate.net

Research in model organisms like Saccharomyces cerevisiae (yeast) and Caenorhabditis elegans has also identified this compound as a metabolite, indicating its involvement in their lipid metabolic processes. nih.gov These non-human models are crucial for dissecting the intricate biochemical pathways involving triglycerides and understanding the broader implications of lipid metabolism.

Interdisciplinary Approaches in this compound Science and Engineering

Advancing the understanding and application of this compound increasingly relies on interdisciplinary approaches, combining expertise from chemistry, physics, materials science, biology, and engineering. This convergence of disciplines is crucial for tackling complex challenges and unlocking novel applications.

The study of this compound's polymorphism and crystallization, for instance, benefits greatly from the integration of techniques like differential scanning calorimetry (DSC), X-ray diffraction, and microscopy, requiring expertise from physics and materials science. researchgate.netmdpi.com Understanding how processing methods, such as spray congealing or microfluidics, influence the crystalline form of this compound in formulations necessitates knowledge from engineering and physical chemistry. mdpi.comeurekaselect.com

In the realm of advanced materials, the design of this compound-based SLNs for drug delivery involves principles from pharmaceutical science, materials engineering, and biology to ensure biocompatibility, stability, and targeted release. eurekaselect.comacs.orgmdpi.com The use of this compound as a model cuticle in agricultural science combines chemistry and biology to develop and screen new adjuvant systems. acs.orgnih.gov

Furthermore, the investigation of this compound's metabolic fate in non-human models requires collaboration between biochemists, molecular biologists, and potentially geneticists. Studies examining the conversion of this compound into biofuels involve chemical engineering and catalysis expertise. uky.eduresearchgate.net

Q & A

Basic Research Questions

Q. How can tristearin be synthesized and characterized in lipid-based formulations?

  • Methodology : Transesterification reactions using basified PANF mesh catalysts can be optimized via single-variation methods, varying parameters like temperature (e.g., 65°C), methanol-to-tristearin molar ratios (143–250:1), and catalyst amounts (1–2.5 g). Reaction progress is monitored using 1^1H NMR to track the emergence of methyl ester signals (3.60–3.70 ppm) and the disappearance of this compound’s triplet signal at 2.24–2.29 ppm . GC-FID is recommended for quantifying individual esters (e.g., methyl stearate vs. palmitate), as NMR lacks resolution for distinguishing structurally similar products .

Q. What analytical techniques are critical for assessing this compound purity and reaction efficiency?

  • Methodology : Combine 1^1H NMR for qualitative analysis (e.g., tracking esterification via signal shifts) with GC-FID for quantitative differentiation of products. For lipid nanoparticle formulations, differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR) validate crystallinity and chemical stability, while dynamic light scattering (DLS) measures particle size (e.g., 100–300 nm) and polydispersity .

Q. Why is this compound preferred over other lipids in solid lipid nanoparticle (SLN) formulations?

  • Methodology : Conduct solubility screening in molten lipids (e.g., glyceryl monostearate, cetostearyl alcohol, this compound). This compound shows superior drug-loading capacity (e.g., 7.37% w/w for Miconazole nitrate) due to its high melting point (71–73°C) and crystalline structure, which enhances encapsulation efficiency (91.5% in optimized BBD models) .

Advanced Research Questions

Q. How can conflicting data from NMR and GC-FID in this compound transesterification be resolved?

  • Methodology : 1^1H NMR provides rapid conversion estimates but lacks specificity for esters with similar structures (e.g., methyl stearate vs. palmitate). Cross-validate with GC-FID, which separates esters based on retention times and quantifies individual yields. Discrepancies arise from NMR’s sensitivity to bulk vs. GC-FID’s compound-specific resolution; statistical tools like ANOVA can identify systematic biases .

Q. What experimental designs optimize this compound-based reactions while minimizing resource use?

  • Methodology : Use Central Composite Design (CCD) or Box-Behnken Design (BBD) for multivariable optimization. For example, CCD with 20 experiments (factorial + axial points) optimizes transesterification parameters (molar ratio, catalyst, time) at fixed temperatures . BBD efficiently maps formulation factors (e.g., drug:this compound ratio, homogenization speed) for SLNs, reducing runs from 81 (full factorial) to 27 .

Q. How do drug:this compound ratios impact encapsulation efficiency (EE) in SLNs?

  • Methodology : A negative correlation exists (coefficient: -11.813, p < 0.0001), where higher ratios reduce EE due to lipid saturation. Response surface models (R² = 0.915) identify optimal ratios (e.g., 7.37% w/w) balancing drug loading and stability. Contour plots reveal non-linear interactions with homogenization speed (17,000 rpm) and time (20 min) .

Q. What are the environmental implications of this compound degradation in soil?

  • Methodology : Estimate soil mobility using molecular connectivity indices (Koc = 1×1010^10), indicating immobility. Hydrolysis studies with lipase (e.g., 60°C, pH 7–8) simulate biodegradation, monitored via TLC or HPLC. Ecological risk assessments require complementary data on bioaccumulation (no current data available) .

Methodological Recommendations

  • Conflict Resolution : Pair NMR with GC-FID for reaction monitoring .
  • Experimental Design : Prioritize CCD/BBD over one-factor-at-a-time to capture interactions .
  • Formulation Optimization : Use response surface models to balance EE and drug loading .
  • Environmental Studies : Combine hydrolysis assays with mobility predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.